molecular formula C8H8INO B1611575 2-(4-Iodophenyl)acetamide CAS No. 84863-81-0

2-(4-Iodophenyl)acetamide

Cat. No.: B1611575
CAS No.: 84863-81-0
M. Wt: 261.06 g/mol
InChI Key: RKJMVTJNBPMLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)acetamide is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenyl)acetamide typically involves the iodination of phenylacetamide. One common method includes the reaction of phenylacetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds as follows:

C8H9NO+I2+H2O2C8H8INO+H2O+HI\text{C}_8\text{H}_9\text{NO} + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_8\text{H}_8\text{INO} + \text{H}_2\text{O} + \text{HI} C8​H9​NO+I2​+H2​O2​→C8​H8​INO+H2​O+HI

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of iodinated phenylacetic acids or other oxidized derivatives.

    Reduction: Formation of phenylacetamines or other reduced compounds.

Scientific Research Applications

2-(4-Iodophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of iodine-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-(4-Iodophenyl)acetamide
  • 4-Iodoacetanilide
  • 2-Iodoacetanilide

Comparison: 2-(4-Iodophenyl)acetamide is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, such as N-(4-Iodophenyl)acetamide and 4-Iodoacetanilide, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJMVTJNBPMLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515720
Record name 2-(4-Iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84863-81-0
Record name 2-(4-Iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Butylamine (1.83 g) was added to a solution of 4-iodophenylacetyl chloride (2.80 g) in ether (25 ml), and the reaction mixture was stirred at ambient temperature for 5 minutes. The reaction mixture was then partitioned between water (30 ml) and ethyl acetate (50 ml). The organic layer was washed with 2M aqueous hydrochloric acid (25 ml), water (30 ml), brine (25 ml), dried (MgSO4), and evaporated to give N-1-butyl, (4-iodophenyl)acetamide, as a colourless crystalline solid, (2.9 g), mp.: 100-102° C., NMR: 0.82-0.88(3H,t), 1.18-1.43(4H,m), 3.00-3.06(2H,q), 3.35(2H,s), 7.03-7.67(4H,AB), 7.97(H,bt); m/z 318 (M+H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated aqueous ammonia (density, 0.88 g/cm3) was added to a solution of 4-iodophenylacetyl chloride (2.80 g) in ether (30 ml) and the mixture was stirred at ambient temperature for 15 minutes. The product, 4-iodophenylacetamide, was obtained as a colourless crystalline solid (2.36 g), m.p: 200-204° C.; NMR: 3.34(2H,s), 6.87(H,bs), 7.44(2H,bs), 7.04-7.68(4H,AB); m/z 262(M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Iodophenyl)acetamide
Reactant of Route 2
2-(4-Iodophenyl)acetamide
Reactant of Route 3
2-(4-Iodophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-Iodophenyl)acetamide
Reactant of Route 5
2-(4-Iodophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-Iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.